7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene
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Overview
Description
7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene is an organic compound characterized by a cycloheptatriene ring substituted with a 4-ethenylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethenylphenyl)cyclohepta-1,3,5-triene can be achieved through the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene derivatives with diazomethane or methyldiazoacetate, catalyzed by rhodium trifluoroacetate, can yield cycloheptatriene derivatives . Another method involves the photochemical reaction of benzene with diazomethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the cycloheptatriene ring to single bonds, forming cycloheptane derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cycloheptane derivatives.
Scientific Research Applications
7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene has several applications in scientific research:
Biology: Its derivatives may be used in the study of biological processes and as potential pharmaceutical agents.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-ethenylphenyl)cyclohepta-1,3,5-triene involves its interaction with molecular targets through its reactive double bonds and aromatic ring. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A parent compound with a similar ring structure but without the 4-ethenylphenyl group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Heptalene: Composed of two fused cycloheptatriene rings.
Uniqueness
7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene is unique due to the presence of the 4-ethenylphenyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives.
Properties
CAS No. |
53151-95-4 |
---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
7-(4-ethenylphenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C15H14/c1-2-13-9-11-15(12-10-13)14-7-5-3-4-6-8-14/h2-12,14H,1H2 |
InChI Key |
DEIICIJDGIRPER-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2C=CC=CC=C2 |
Origin of Product |
United States |
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